
2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis
Pyrimidine derivatives, including this compound, have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Physical and Chemical Properties Analysis
The compound is an odorless yellow crystalline powder that is soluble in EtOH and i-PrOH and insoluble in Et2O and H2O . It has a density of 1.3±0.1 g/cm3, a boiling point of 375.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Aplicaciones Científicas De Investigación
Antimicrobial Applications
The synthesis and evaluation of novel pyrazolopyrimidines, incorporating phenylsulfonyl moieties, have shown significant antimicrobial activities. These activities surpass those of reference drugs, with derivatives containing a single sulfone group being more effective against bacteria and fungi than those with two sulfone groups. This indicates a potential application in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Surface Coating and Printing Ink Applications
Heterocyclic compounds containing phenylsulfonylpyrimidine have been investigated for their antimicrobial activity when incorporated into polyurethane varnish for surface coatings and into printing ink paste. These compounds showed very good antimicrobial effects, highlighting their potential use in protecting surfaces and materials from microbial contamination (El‐Wahab et al., 2015).
DNA Triplex Formation
Research into the stabilization of pyrimidine motif triplex DNA at physiological pH has identified the chemical modification 2′-O,4′-C-methylene bridged nucleic acid (2′,4′-BNA) as significantly increasing the binding constant of pyrimidine motif triplex formation. This suggests a potential application in gene expression control and therapeutic strategies, demonstrating the critical role of chemical modifications in enhancing the stability and effectiveness of DNA triplexes in physiological conditions (Torigoe et al., 2001).
Nonlinear Optical (NLO) Properties
Phenyl pyrimidine derivatives have been studied for their NLO properties, revealing significant potential applications in medicine and nonlinear optics fields. These derivatives exhibit considerable NLO character, especially recommended for optoelectronic associated high-tech applications. The detailed investigation into their structural parameters, electronic, linear, and nonlinear optical properties demonstrates their suitability for advanced optical technologies (Hussain et al., 2020).
Antiviral and Anti-inflammatory Applications
Novel pyrazole carbaldehyde derivatives synthesized from pyrimidine precursors have been evaluated for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. These findings highlight the therapeutic potential of pyrimidine derivatives in treating various conditions, indicating their relevance in drug discovery and development (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Mecanismo De Acción
While the specific mechanism of action for 2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine is not mentioned in the search results, pyrimidine and its derivatives have been studied for their neuroprotective and anti-inflammatory activity . They have shown promising results in inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway .
Propiedades
IUPAC Name |
5-(benzenesulfonyl)-2-methyl-4-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-13-18-12-16(17(19-13)14-8-4-2-5-9-14)22(20,21)15-10-6-3-7-11-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDDDAPQTMRCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
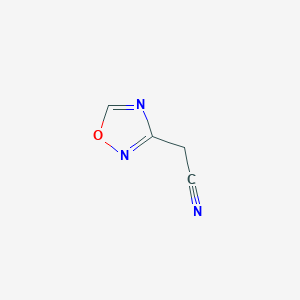
![(1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2828937.png)

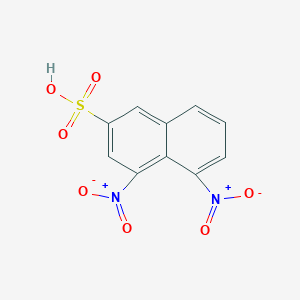

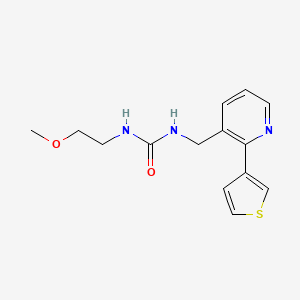
![Tert-butyl N-[(4-isocyanocyclohexyl)methyl]carbamate](/img/structure/B2828946.png)
![[(4-BUTYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE](/img/structure/B2828947.png)
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE](/img/structure/B2828948.png)
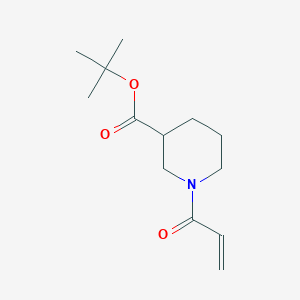
![2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid](/img/structure/B2828953.png)
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2828955.png)
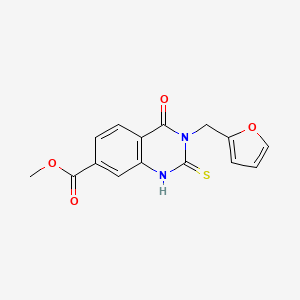
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828957.png)
